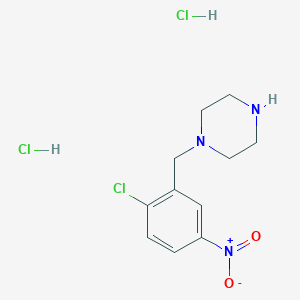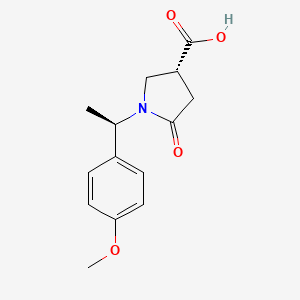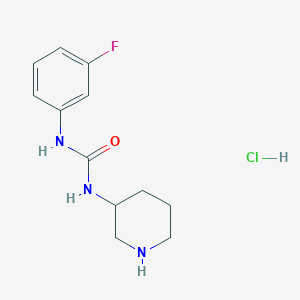
3-(3-Fluorophenyl)-1-(piperidin-3-yl)urea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-1-(piperidin-3-yl)urea hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a piperidinyl urea moiety, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-1-(piperidin-3-yl)urea hydrochloride typically involves the reaction of 3-fluorophenyl isocyanate with piperidin-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are often employed to achieve efficient production.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be useful in modifying the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Formation of hydroxyl groups, carbonyl groups, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can serve as a tool in biological research to study enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Use in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(3-Fluorophenyl)-1-(piperidin-3-yl)urea hydrochloride exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
3-(3-Fluorophenyl)propionic acid
Piperidine derivatives
Urea derivatives
Uniqueness: 3-(3-Fluorophenyl)-1-(piperidin-3-yl)urea hydrochloride is unique due to its specific combination of fluorophenyl and piperidinyl urea groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-piperidin-3-ylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O.ClH/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H2,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIINFOGDCZTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)NC2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B8119991.png)
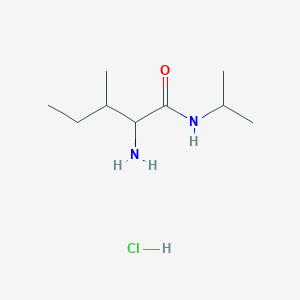


![4-[(3-Bromo-5-nitrophenyl)methyl]morpholine](/img/structure/B8120019.png)

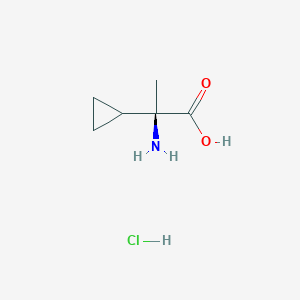
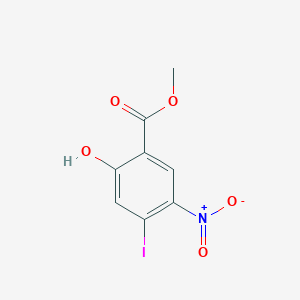
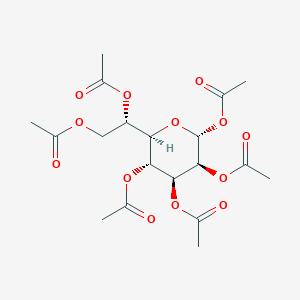
![N-[2-(3,4-dimethoxyphenyl)acetyl]-N'-(tert-butyloxycarbonyl)-guanidine](/img/structure/B8120074.png)
![{2-[1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-yloxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8120082.png)
